5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine
Description
Significance of Heterocyclic Compounds in Contemporary Medicinal Chemistry
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, form the cornerstone of modern medicinal chemistry. nih.gov An estimated 85% of all biologically active chemical entities feature a heterocyclic ring, highlighting their indispensable role in drug design and development. researchgate.netrsc.org The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules. These properties, including solubility, lipophilicity, polarity, and hydrogen bonding capacity, can be finely tuned through synthetic modifications to optimize a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile. researchgate.net
The versatility of heterocyclic scaffolds allows them to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids. youtube.comorientjchem.org This has led to their successful application in developing treatments for a vast spectrum of diseases, such as bacterial and fungal infections, cancer, inflammation, and neurological disorders. nih.govrsc.org The continuous advancement in synthetic methodologies provides medicinal chemists with the tools to create novel and complex heterocyclic structures, perpetually expanding the chemical space available for discovering new therapeutic agents. researchgate.net
Overview of the Benzo[b]thiophene Moiety as a Privileged Scaffold in Drug Discovery
Benzo[b]thiophene, an aromatic bicyclic system formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is recognized as a "privileged scaffold" in medicinal chemistry. youtube.comchemicalbook.com This designation is due to its presence in numerous compounds exhibiting a wide range of significant biological activities. nih.gov The benzothiophene (B83047) core is found in the structure of several clinically approved drugs, including the selective estrogen receptor modulator Raloxifene , the 5-lipoxygenase inhibitor Zileuton , and the antifungal agent Sertaconazole .
The pharmacological importance of this moiety stems from its structural features, particularly the electron-rich sulfur atom, which can engage in various non-covalent interactions with biological targets. youtube.com Derivatives of benzo[b]thiophene have been extensively investigated and have demonstrated potent activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant properties. nih.govyoutube.com Significant research has focused on substitutions at the C2 and C3 positions of the benzothiophene ring, which have proven to be particularly effective for modulating pharmacological activity. orientjchem.org For instance, 3-acylbenzo[b]thiophenes are a well-established class of compounds with diverse biological effects. orientjchem.org
Table 1: Examples of Biologically Active Benzo[b]thiophene Derivatives
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | orientjchem.org |
| Zileuton | 5-Lipoxygenase Inhibitor (Anti-asthmatic) | |
| Sertaconazole | Antifungal Agent | |
| 2-(4-aminophenyl)-3-(4-aminobenzoyl)benzothiophene | Butyrylcholinesterase (BChE) Inhibitor (IC₅₀ = 24.35 µM) | orientjchem.org |
Overview of the Isoxazole (B147169) Moiety as a Pharmacologically Relevant Heterocycle
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is another critical pharmacophore in drug discovery. wisdomlib.orgtestbook.com Its unique electronic and structural characteristics, including the ability to act as a hydrogen bond acceptor, allow it to serve as a versatile building block for creating bioactive molecules. organic-chemistry.org The isoxazole scaffold is present in numerous commercial drugs, such as the antibiotics Cloxacillin and Sulfamethoxazole , and the anti-inflammatory agent Valdecoxib .
Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. wisdomlib.orgtestbook.com The 5-aminoisoxazole substructure, in particular, is a known precursor for various bioactive compounds. wisdomlib.org The synthesis of isoxazoles is well-established, often involving the cyclocondensation of a 1,3-dicarbonyl compound or a related precursor like a β-enaminone with hydroxylamine (B1172632). youtube.comwisdomlib.org This synthetic accessibility, combined with its wide-ranging bioactivities, makes the isoxazole ring a highly attractive component in the design of new therapeutic agents. organic-chemistry.org
Table 2: Examples of Pharmacologically Active Isoxazole-Containing Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Sulfamethoxazole | Antibacterial | mdpi.com |
| Valdecoxib | COX-2 Inhibitor (Anti-inflammatory) | mdpi.com |
| N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives | FLT3 Inhibitors (Anticancer) | wisdomlib.org |
Rationale for Investigating the 5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine Core and its Derivatives
The development of novel therapeutic agents often relies on the strategic combination of known pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. The rationale for investigating the This compound scaffold is firmly rooted in this principle of molecular hybridization. This scaffold unites the privileged benzo[b]thiophene moiety, known for its diverse and potent bioactivities, with the pharmacologically versatile isoxazole ring. rsc.orgorganic-chemistry.org
The specific linkage, connecting the C3 position of the benzo[b]thiophene to the C5 position of the isoxazole ring, is of significant medicinal chemistry interest. Research has shown that combining thiophene and isoxazole rings can lead to compounds with promising therapeutic potential, including anticancer and antitubercular activities. tandfonline.comresearchgate.net A molecular docking study on a compound containing both isoxazole and thiophene moieties suggested potential for antibacterial, anticancer, and antidepressant applications, further validating the combination of these two heterocycles. rsc.org
While specific research on This compound is not extensively documented in public literature, its synthesis is highly plausible through established chemical methodologies. A likely synthetic route would involve:
Friedel-Crafts acylation of benzo[b]thiophene to produce 3-acetylbenzo[b]thiophene .
Reaction of the acetyl group with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form a β-enaminone intermediate.
Cyclocondensation of the enaminone with hydroxylamine, which would react to form the 5-substituted-isoxazol-3-amine ring system. researchgate.net
The investigation of this core structure and its derivatives is therefore a logical step in the search for new lead compounds. By modifying substituents on either the benzo[b]thiophene or the amine group of the isoxazole, a chemical library could be generated for screening against a wide range of biological targets, leveraging the proven therapeutic potential of each constituent heterocycle.
Structure
3D Structure
Properties
Molecular Formula |
C11H8N2OS |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
5-(1-benzothiophen-3-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H8N2OS/c12-11-5-9(14-13-11)8-6-15-10-4-2-1-3-7(8)10/h1-6H,(H2,12,13) |
InChI Key |
VICSBBSWJQHSMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CC(=NO3)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Benzo B Thiophen 3 Yl Isoxazol 3 Amine and Analogues
General Synthetic Strategies for Isoxazole (B147169) Ring Formation
The isoxazole ring is a prominent five-membered heterocycle in organic and medicinal chemistry. Its synthesis can be achieved through several reliable methods. The two most prominent routes are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with a three-carbon component, such as a 1,3-diketone. acs.org
The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and highly convergent method for constructing the isoxazole ring. nih.gov This reaction, often referred to as a Huisgen cycloaddition, forms the five-membered ring in a single step with high regioselectivity. The nitrile oxides are typically unstable and are generated in situ from precursors such as aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation with a base). nih.govmdpi.com
The general mechanism involves the [3+2] cycloaddition of the nitrile oxide dipole with the alkyne dipolarophile. researchgate.net The regioselectivity of the addition is governed by both steric and electronic factors, though it typically leads to 3,5-disubstituted isoxazoles. mdpi.com However, specific substitution patterns can be achieved depending on the substrates. mdpi.com Solid-phase synthesis methodologies have also been developed, allowing for the creation of diverse isoxazole libraries via 1,3-dipolar cycloaddition on resin-bound alkynes. nih.gov
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Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
| Nitrile Oxide Precursor | Dipolarophile (Alkyne) | Conditions | Product | Yield (%) | Reference |
| Phenylhydroximoyl chloride | Phenylacetylene | Triethylamine (Et3N), CH2Cl2, rt | 3,5-Diphenylisoxazole | ~90 | researchgate.net |
| 4-Methoxybenzaldoxime | 1-Octyne | N-Chlorosuccinimide (NCS), Pyridine | 3-(4-Methoxyphenyl)-5-hexylisoxazole | High | nih.gov |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | Propargyl alcohol | NaHCO3, Ethyl Acetate/H2O | Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | ~85 | rsc.org |
A classical and widely used method for isoxazole synthesis involves the condensation and subsequent cyclization of hydroxylamine or its salts with a three-carbon synthon. wisdomlib.org Common substrates for this reaction include 1,3-dicarbonyl compounds, α,β-unsaturated ketones (chalcones), and β-keto esters. wisdomlib.orgmdpi.comorientjchem.org
The reaction of a 1,3-diketone with hydroxylamine hydrochloride typically proceeds by initial formation of a mono-oxime intermediate, which then undergoes acid- or base-catalyzed cyclization and dehydration to yield the isoxazole ring. scielo.br This method is particularly effective for producing a variety of substituted isoxazoles. orientjchem.org More advanced protocols, such as the iodocyclization of O-propargylic hydroxylamines, have been developed to afford functionalized isoxazoles under controlled oxidative conditions. acs.orgnih.gov For the synthesis of 3-aminoisoxazoles specifically, a known route involves the reaction of propiolonitriles with an alkaline solution of hydroxylamine. google.com
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. ufms.br These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. scielo.brufms.br
The synthesis of isoxazole derivatives is well-suited to MCR strategies. A common example is the one-pot reaction of an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. scielo.brresearchgate.net This transformation is often catalyzed by a weak base or an organocatalyst and proceeds through an initial Knoevenagel condensation followed by cyclization with hydroxylamine. scielo.br This approach allows for the synthesis of a diverse range of 4-arylmethylene-isoxazol-5(4H)-ones. researchgate.net The convergence of these methods reduces the number of synthetic steps and purification procedures, aligning with the principles of efficient chemical synthesis. ufms.br
Modern synthetic chemistry emphasizes the use of environmentally benign and energy-efficient methods. In isoxazole synthesis, green chemistry principles have been implemented through microwave-assisted reactions and the use of aqueous media. Microwave irradiation has been shown to dramatically reduce reaction times, increase product yields, and improve reaction homogeneity compared to conventional heating methods. abap.co.innveo.org The synthesis of isoxazoles from chalcones and hydroxylamine, for instance, can be significantly accelerated under microwave conditions. abap.co.innveo.org
Furthermore, conducting these syntheses in aqueous media or using natural acid catalysts, such as fruit juices, represents a significant advancement in green chemistry. ufms.brresearchgate.netscispace.com These methods avoid the use of volatile and often toxic organic solvents. Multi-component reactions for isoxazole synthesis have been successfully performed in water, demonstrating the viability of this eco-friendly approach. ufms.br
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Table 2: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Chalcone + Hydroxylamine HCl | 60 min, 64% | 10 min, 74% | abap.co.in |
| 4-Chlorochalcone + Hydroxylamine HCl | 90 min, 63% | 13 min, 87% | abap.co.in |
| Benzaldehyde + TosMIC + K3PO4 | 12 h, 20% (Conventional Heating) | 8 min, 96% | acs.org |
General Synthetic Strategies for Benzo[b]thiophene Moiety Construction
The benzo[b]thiophene scaffold is a key structural motif in numerous pharmaceuticals and organic materials. Its synthesis is most commonly achieved through the cyclization of appropriately substituted benzene (B151609) derivatives.
Intramolecular cyclization is the most direct and common strategy for constructing the fused thiophene (B33073) ring of the benzo[b]thiophene system. These pathways typically involve the formation of a carbon-sulfur or carbon-carbon bond to close the ring.
One prominent method is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov In this approach, an electrophilic agent (such as I₂, Br₂, or an electrophilic sulfur salt) activates the alkyne, prompting a nucleophilic attack from the adjacent sulfur atom to form the benzo[b]thiophene ring. This method is highly effective for synthesizing 2,3-disubstituted benzo[b]thiophenes and tolerates a wide range of functional groups. nih.gov
Palladium-catalyzed intramolecular reactions have also emerged as a powerful tool. For example, a one-pot synthesis can involve a copper-catalyzed intermolecular C–S coupling followed by a palladium-catalyzed intramolecular arene–alkene coupling to build the benzo[b]thiophene structure from 1,3-monothiodiketones and o-bromoiodoarenes. acs.org Furthermore, intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles provides another novel route to access 2,3-substituted benzo[b]thiophenes. acs.org Photochemical cyclization of suitably substituted thiophenes has also been reported as an efficient method for creating fused benzo[b]thiophene systems. thieme-connect.com
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Table 3: Examples of Intramolecular Cyclization for Benzo[b]thiophene Synthesis
| Starting Material | Reagent/Catalyst | Cyclization Type | Product | Yield (%) | Reference |
| o-Alkynyl thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Electrophilic Sulfur | 2-Aryl-3-(methylthio)benzo[b]thiophene | 96 | nih.gov |
| 1,3-Monothiodiketone + o-Bromoiodoarene | CuI, Pd(OAc)2 | C-S Coupling / Arene-Alkene Coupling | 2,3-Disubstituted benzo[b]thiophene | ~85 | acs.org |
| o-Bromoarylacetonitrile derivative | AIBN, n-Bu3SnH | Radical Cyclization | 2-Amino-3-substituted benzo[b]thiophene | Good | acs.org |
| 4,5-Diaryl-substituted thiophene | Iodine, UV light | Photochemical | Fused benzo[b]thiophene derivative | High | thieme-connect.com |
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper)
Transition metal catalysis offers a powerful toolkit for the formation of the carbon-carbon bond linking the benzo[b]thiophene and isoxazole rings. Palladium- and copper-based catalytic systems are particularly prominent in this regard. One common strategy involves the coupling of a pre-functionalized benzo[b]thiophene with a suitable isoxazole precursor, or vice versa.
For instance, a plausible palladium-catalyzed approach would involve the Sonogashira coupling of a terminal alkyne, such as 3-ethynylbenzo[b]thiophene, with a halogenated 3-aminoisoxazole (B106053) derivative. The resulting alkyne can then be cyclized to the desired isoxazole. Alternatively, a 3-halobenzo[b]thiophene can be coupled with a 5-stannyl or 5-boronyl-3-aminoisoxazole derivative under Stille or Suzuki coupling conditions, respectively.
Copper-catalyzed reactions, particularly the Ullmann condensation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), also present viable synthetic routes. For example, a 3-halobenzo[b]thiophene could potentially undergo an Ullmann-type reaction with a 5-unsubstituted 3-aminoisoxazole. While direct C-H activation of the isoxazole C5 position is also a possibility, it often requires specific directing groups.
Table 1: Examples of Transition Metal-Catalyzed Reactions in Isoxazole Synthesis
| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |
| Pd(PPh₃)₄, CuI | Terminal Alkyne | Halo-isoxazole | 5-Alkynylisoxazole | General Sonogashira Coupling |
| Pd(OAc)₂, SPhos | Aryl Boronic Acid | 5-Halo-3-aminoisoxazole | 5-Aryl-3-aminoisoxazole | General Suzuki Coupling |
| CuI, Ligand | Aryl Halide | Amine | N-Aryl Amine | General Ullmann Condensation nih.gov |
Nucleophilic Chloro Cyclocondensation Methods
While not as extensively documented for the direct synthesis of 3-aminoisoxazoles, methods involving chlorinated intermediates and subsequent cyclocondensation can be envisaged. A hypothetical "nucleophilic chloro cyclocondensation" approach could involve the reaction of a β-chlorovinyl ketone derived from benzo[b]thiophene with hydroxylamine. The initial nucleophilic attack of hydroxylamine on the carbonyl group, followed by intramolecular cyclization and elimination of hydrogen chloride, would lead to the formation of the isoxazole ring.
A related strategy involves the use of α-chlorooximes. The reaction of an α-chlorooxime with the lithium salt of a benzo[b]thiophene-derived nitrile could potentially yield the desired 3-aminoisoxazole scaffold. However, the regioselectivity of such reactions can be a significant challenge.
Dedicated Synthetic Routes to the 5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine Core
A more direct and regioselective approach to the this compound core involves the cyclocondensation of a β-ketonitrile bearing a benzo[b]thiophen-3-yl group with hydroxylamine. This method is a cornerstone in the synthesis of 3-aminoisoxazoles. organic-chemistry.orgresearchgate.net
The key starting material, 3-(benzo[b]thiophen-3-yl)-3-oxopropanenitrile, can be prepared through the Claisen condensation of 3-acetylbenzo[b]thiophene with a suitable source of the cyano group, such as ethyl cyanoformate. The subsequent reaction with hydroxylamine can be carefully controlled to favor the formation of the desired 3-aminoisoxazole regioisomer over the 5-aminoisoxazole counterpart. The regioselectivity of this cyclization is highly dependent on the reaction conditions, particularly the pH and temperature. organic-chemistry.orgresearchgate.net Generally, neutral to slightly acidic conditions and lower temperatures favor the attack of the hydroxylamine nitrogen on the nitrile carbon, leading to the 3-aminoisoxazole. researchgate.net Conversely, basic conditions and higher temperatures tend to promote reaction at the ketone, which would lead to the undesired 5-aminoisoxazole isomer. organic-chemistry.orgresearchgate.net
Table 2: Regioselective Synthesis of 3-Aminoisoxazoles from β-Ketonitriles
| β-Ketonitrile | Reagent | Conditions | Major Product | Reference |
| R-CO-CH₂-CN | NH₂OH·HCl | Neutral pH, ≤45 °C | 5-R-isoxazol-3-amine | researchgate.net |
| R-CO-CH₂-CN | NH₂OH | Basic pH, >80 °C | 3-R-isoxazol-5-amine | organic-chemistry.orgresearchgate.net |
Strategies for Diversification and Functionalization of the Benzo[b]thiophene-Isoxazole Nucleus
Once the core this compound structure is assembled, further diversification can be achieved by targeting three main regions: the isoxazole amino group, the benzo[b]thiophene aromatic ring, and by introducing or modifying linkers to create fused heterocyclic systems.
Regioselective Functionalization of the Isoxazole Amino Group
The primary amino group at the 3-position of the isoxazole ring is a key handle for introducing a wide range of functional groups. Standard N-acylation and N-alkylation reactions can be employed to generate a library of derivatives.
N-Acylation: The amino group can be readily acylated using acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt). These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the acid generated.
N-Alkylation: Introduction of alkyl groups can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride. Direct alkylation with alkyl halides is also possible, though care must be taken to avoid over-alkylation.
Table 3: Functionalization of the 3-Amino Group of Isoxazoles
| Reaction Type | Reagents | Product |
| N-Acylation | R-COCl, Base | 3-(Acylamino)isoxazole |
| N-Sulfonylation | R-SO₂Cl, Base | 3-(Sulfonylamino)isoxazole |
| Reductive Amination | R-CHO, NaBH(OAc)₃ | 3-(Alkylamino)isoxazole |
| Buchwald-Hartwig Amination | Aryl-halide, Pd catalyst, Ligand, Base | 3-(Arylamino)isoxazole |
Substituent Introduction on the Benzo[b]thiophene Aromatic Ring
The benzo[b]thiophene ring system is amenable to electrophilic aromatic substitution reactions. The positions most susceptible to attack are generally C2, C4, C5, C6, and C7, with the specific regioselectivity being influenced by the existing substitution pattern and the reaction conditions. For the this compound core, the isoxazole moiety will act as a deactivating group, directing incoming electrophiles to the available positions on the benzene ring of the benzo[b]thiophene.
Common electrophilic substitution reactions include:
Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid, although this reaction may require careful optimization to avoid degradation of the isoxazole ring.
Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by Lewis acids, can introduce acyl or alkyl groups onto the aromatic ring.
Alternatively, substituents can be introduced on the benzo[b]thiophene precursor prior to the construction of the isoxazole ring. This approach often provides better control over regioselectivity. For instance, a substituted 3-acetylbenzo[b]thiophene can be used as a starting material in the synthesis of the core structure.
Linker Modifications and Heterocycle Fusion Strategies
The 3-amino-5-arylisoxazole scaffold serves as a versatile building block for the construction of more complex, fused heterocyclic systems. The amino group and the adjacent ring nitrogen can participate in cyclocondensation reactions with various bifunctional reagents.
For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine rings, resulting in isoxazolo[5,4-d]pyrimidines. Similarly, reaction with α-haloketones followed by intramolecular cyclization could potentially yield isoxazolo[3,4-b]pyridines.
Another strategy involves the functionalization of the amino group with a group that can subsequently undergo an intramolecular cyclization onto the benzo[b]thiophene ring. For example, acylation with a carboxylic acid bearing a suitable leaving group could facilitate an intramolecular Friedel-Crafts-type reaction to form a new fused ring. The development of these strategies allows for the exploration of novel chemical space and the generation of compounds with potentially enhanced biological activities.
Biological Activities and Pharmacological Potential of Benzo B Thiophene Isoxazole Derivatives
Anticancer and Antiproliferative Activities
Derivatives of the benzo[b]thiophene-isoxazole core structure have demonstrated significant potential as anticancer agents. Their biological activity is rooted in their ability to interfere with key processes of cancer cell growth and survival. Research into this class of compounds has revealed a spectrum of antiproliferative effects, highlighting their potential for further development in oncology.
In Vitro Cytotoxicity Profiles Across Diverse Cancer Cell Lines (e.g., Breast, Lung, Prostate, Leukemia, Glioblastoma)
The anticancer potential of benzo[b]thiophene and thiophene-isoxazole derivatives has been evaluated against a wide range of human cancer cell lines. These in vitro studies are crucial for determining the potency and selectivity of these compounds.
Several studies have reported on the cytotoxic effects of related structures. For instance, a series of novel thiophenes incorporating biologically active moieties like sulfonamide and 3-methylisoxazole (B1582632) were assessed for their in vitro anticancer activity against the human breast cancer (MCF-7) cell line. srce.hrresearchgate.net Many of the tested compounds showed cytotoxic activities, with some exhibiting higher potency than the standard reference drug, doxorubicin. srce.hrresearchgate.net Specifically, compounds designated as 6 , 7 , 9 , and 13 in the study demonstrated IC50 values of 10.25, 9.70, 9.55, and 9.39 µmol L–1, respectively, which were superior to doxorubicin's IC50 of 32.00 µmol L–1. srce.hrresearchgate.net
Similarly, research on 4,5,6,7-tetrahydro-benzo[b]thiophene derivatives revealed significant inhibitory effects against three human tumor cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and central nervous system cancer (SF-268). niif.hu The results indicated that some of these compounds had much higher inhibitory effects on these cell lines than doxorubicin. niif.hu
The position of substituents on the core structure plays a critical role in determining cytotoxic efficacy. In a series of 5-(thiophen-2-yl)isoxazoles, the compound 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) showed potent anti-cancer activity against the MCF-7 human breast cancer cell line with an IC50 value of 2.63 μM. rsc.org A newly synthesized analogue, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) , proved to be superior, with an IC50 value of 1.91 μM against the same cell line. rsc.org These molecules were also tested against the 4T1 mouse breast cancer cell line and the PC-3 human prostate cancer cell line, but they showed more selective and potent cytotoxicity against MCF-7. rsc.org
Table 1: In Vitro Cytotoxicity of Benzo[b]thiophene and Thiophene-Isoxazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Measurement | Value |
|---|---|---|---|
| Thiophene-isoxazole derivative 13 | Breast (MCF-7) | IC50 | 9.39 µmol L⁻¹ |
| Thiophene-sulfonamide derivative 9 | Breast (MCF-7) | IC50 | 9.55 µmol L⁻¹ |
| Thiophene-sulfonamide derivative 7 | Breast (MCF-7) | IC50 | 9.70 µmol L⁻¹ |
| Thiophene-sulfonamide derivative 6 | Breast (MCF-7) | IC50 | 10.25 µmol L⁻¹ |
| TTI-6 | Breast (MCF-7) | IC50 | 1.91 µM |
| TTI-4 | Breast (MCF-7) | IC50 | 2.63 µM |
| Tetrahydro-benzo[b]thiophene derivatives | Breast (MCF-7) | - | High inhibitory effects |
| Tetrahydro-benzo[b]thiophene derivatives | Lung (NCI-H460) | - | High inhibitory effects |
| Tetrahydro-benzo[b]thiophene derivatives | CNS (SF-268) | - | High inhibitory effects |
Molecular Mechanisms of Action in Oncogenesis
The anticancer effects of benzo[b]thiophene-isoxazole derivatives are not limited to general cytotoxicity; they are often the result of interactions with specific molecular targets that are fundamental to cancer cell proliferation and survival.
Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target for anticancer drugs. nih.gov A new class of tubulin polymerization inhibitors based on the 3-aroyl-2-arylbenzo[b]thiophene molecular skeleton has been discovered. nih.govscispace.com The lead compound in this series, 2-(4'-methoxyphenyl)-3-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene , was found to inhibit tubulin polymerization and increase the mitotic index in CA46 Burkitt lymphoma cells. nih.govscispace.com
Further research into 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives confirmed their role as inhibitors of tubulin polymerization. nih.gov Structure-activity relationship studies revealed that placing a methoxy (B1213986) group at the C-4, C-6, or C-7 position of the benzo[b]thiophene ring resulted in the best activities. nih.gov These compounds were shown to cause microtubule depolymerization, leading to cell cycle arrest. nih.gov
Modulation of Cell Cycle Progression (e.g., G0/G1 Arrest)
By disrupting microtubule dynamics, benzo[b]thiophene derivatives can halt the cell cycle at critical checkpoints, preventing cancer cells from completing mitosis. A series of 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes demonstrated strong antiproliferative activity by significantly arresting cells in the G2-M phase of the cell cycle. nih.gov This arrest is a direct consequence of the compounds' ability to depolymerize microtubules, which prevents the formation of a functional mitotic spindle. nih.gov
Induction of Apoptosis (e.g., Caspase Activation)
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Compounds that can trigger this process are valuable as potential anticancer agents. The same 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes that cause G2-M arrest were also found to induce apoptosis. nih.gov Similarly, a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative, compound b19 , was shown to significantly promote the apoptosis of MDA-MB-231 breast cancer cells. nih.govnih.gov The induction of apoptosis is often mediated by a family of proteases called caspases, which act as key executioners in the apoptotic pathway. mdpi.com
Inhibition of Specific Kinases (e.g., BRAF, FLT3)
Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. FMS-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase that, when mutated, can drive the proliferation of leukemia cells, particularly in Acute Myeloid Leukemia (AML). nih.govsemanticscholar.org
Isoxazole-containing compounds have been identified as potent FLT3 inhibitors. nih.govnih.gov For instance, a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives were designed and synthesized as FLT3 inhibitors. nih.gov One compound from this series, N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (16i) , displayed high potency against FLT3-ITD-bearing MV4-11 leukemia cells. nih.gov This compound was shown to inhibit the phosphorylation of FLT3 and induce apoptosis in a concentration-dependent manner. nih.gov Another potent and selective FLT3 inhibitor, AC220 , also features an N-(5-tert-butyl-isoxazol-3-yl) group, underscoring the importance of the isoxazole (B147169) moiety for targeting this specific kinase. nih.gov
Histone Deacetylase (HDAC) and Heat Shock Protein 90 (Hsp90) Inhibition
Histone deacetylases (HDACs) and Heat Shock Protein 90 (Hsp90) are critical enzymes in cellular function and are considered important targets in cancer therapy. Benzo[b]thiophene-based hydroxamic acids have been identified as a novel class of HDAC inhibitors. scielo.org.za Research into this class of compounds has shown that substitutions at the C6-position of the benzo[b]thiophene core can yield optimal inhibition of HDAC1. scielo.org.za
The isoxazole moiety has also been explored in the context of HDAC inhibition. A novel 3-hydroxy-isoxazole has been identified as a zinc-binding group for the design of HDAC6 inhibitors. nih.govbohrium.com This suggests that the isoxazole ring can serve as a key pharmacophoric element for interacting with the active site of HDAC enzymes.
In the realm of Hsp90 inhibition, isoxazole derivatives have shown significant promise. Small-molecule benzisoxazole derivatives have been identified as Hsp90 inhibitors that bind to the ATP binding pocket of the protein. researchgate.net Furthermore, 4,5-diarylisoxazole scaffolds have been the basis for the structure-based design of potent Hsp90 inhibitors. ut.ac.ir One such compound, 40f (VER-52296/NVP-AUY922) , demonstrated high affinity for Hsp90 and inhibited the proliferation of various human cancer cell lines. ut.ac.ir The isoxazole scaffold is also a component of other potent Hsp90 inhibitors, highlighting its importance in the development of therapeutics targeting this chaperone protein. researchgate.net
While direct studies on "5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine" for HDAC or Hsp90 inhibition are not available, the established roles of both the benzo[b]thiophene and isoxazole moieties as key components of inhibitors for these targets suggest the potential of their hybrid structures.
Table 2: Role of Benzo[b]thiophene and Isoxazole Scaffolds in HDAC and Hsp90 Inhibition
| Target | Scaffold | Key Findings | Reference |
|---|---|---|---|
| HDAC1 | Benzo[b]thiophene | Benzo[b]thienyl hydroxamic acids identified as a novel class of inhibitors. | scielo.org.za |
| HDAC6 | 3-Hydroxy-isoxazole | Serves as a novel zinc-binding group for HDAC6 inhibitors. | nih.govbohrium.com |
| Hsp90 | Benzisoxazole | Identified as small-molecule inhibitors binding to the ATP pocket. | researchgate.net |
| Hsp90 | 4,5-Diarylisoxazole | Scaffold for potent inhibitors like VER-52296/NVP-AUY922. | ut.ac.ir |
Antimicrobial Activities
Antibacterial Spectrum and Efficacy
The benzo[b]thiophene nucleus is a well-established scaffold in the development of antimicrobial agents. acs.org Benzo[b]thiophene acylhydrazones have been synthesized and screened for their activity against Staphylococcus aureus, including multidrug-resistant strains. jyoungpharm.org One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains, including methicillin- and daptomycin-resistant isolates. jyoungpharm.org
Furthermore, 3-halobenzo[b]thiophene derivatives have been investigated for their antibacterial properties. nih.gov Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes demonstrated a low MIC of 16 µg/mL against Gram-positive bacteria. nih.gov The isoxazole ring is also a known pharmacophore with antibacterial activity. A series of amides of 5-amino-3-methyl-4-isoxazolocarboxylic acid derivatives displayed strong antibacterial effects. eurekaselect.com The combination of these two scaffolds in "this compound" suggests a potential for antibacterial activity, although specific studies on this compound are needed.
Table 3: Antibacterial Activity of Benzo[b]thiophene and Isoxazole Derivatives
| Compound Class | Bacterial Strain(s) | Key Findings | Reference |
|---|---|---|---|
| Benzo[b]thiophene acylhydrazones | Staphylococcus aureus (including MRSA) | A derivative showed an MIC of 4 µg/mL. | jyoungpharm.org |
| 3-Halobenzo[b]thiophenes | Gram-positive bacteria | Cyclohexanol-substituted derivatives had an MIC of 16 µg/mL. | nih.gov |
| 5-Amino-3-methyl-4-isoxazolocarboxylic acid amides | Not specified | Demonstrated strong antibacterial effects. | eurekaselect.com |
Antifungal Efficacy
Both benzo[b]thiophene and isoxazole moieties are present in compounds with notable antifungal activity. A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives were designed and found to exhibit excellent broad-spectrum antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with MIC values as low as 0.03-0.5 µg/mL against C. albicans. rsc.org Di(hetero)arylamine derivatives of the benzo[b]thiophene system have also shown a broad spectrum of activity against clinically relevant Candida, Aspergillus, and dermatophyte species. rsc.org
The isoxazole scaffold is also a key feature in several antifungal agents. The combination of these two active pharmacophores in a single molecule, as in "this compound," holds promise for the development of new antifungal agents.
Table 4: Antifungal Activity of Benzo[b]thiophene and Isoxazole Derivatives
| Compound Class | Fungal Strain(s) | Key Findings | Reference |
|---|---|---|---|
| 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazoles | C. albicans, C. neoformans, A. fumigatus | Broad-spectrum activity with low MIC values against C. albicans. | rsc.org |
| Di(hetero)arylamine derivatives of benzo[b]thiophene | Candida spp., Aspergillus spp., dermatophytes | Broad spectrum of activity, including against fluconazole-resistant fungi. | rsc.org |
| Isoxazole derivatives | Various fungi | Known to possess antifungal properties. |
Antitubercular Activity Against Mycobacterium tuberculosis Strains (including Drug-Resistant Varieties)
Tuberculosis remains a significant global health threat, with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. Research into new antitubercular agents has explored benzo[b]thiophene-based hybrids. One study focused on the design and synthesis of such hybrids for the management of MDR and XDR M. tuberculosis. nih.gov The results indicated that the incorporation of a 3-unsubstituted benzo[b]thiophene moiety was favorable for antimycobacterial activity, with some compounds showing promising activity against resistant strains. nih.gov
Another study investigated benzo[b]thiophene-2-carboxylic acid derivatives and found them to be a new family of inhibitors with potent antimycobacterial properties. nih.govajol.info Some of these compounds showed excellent activity, inhibiting the growth of both active and dormant M. bovis BCG. nih.govajol.info
The isoxazole scaffold has also been incorporated into potential antitubercular agents. A study on the synthesis of isoxazoles bearing a benzo[b]thiophene nucleus screened these compounds for their antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov This direct combination of the two scaffolds highlights the potential of "this compound" derivatives as a promising avenue for the development of new treatments for tuberculosis.
Table 5: Antitubercular Activity of Benzo[b]thiophene and Isoxazole Derivatives
| Compound Class | Mycobacterial Strain(s) | Key Findings | Reference |
|---|---|---|---|
| Benzo[b]thiophene-based hybrids | M. tuberculosis (drug-sensitive, MDR, XDR) | 3-unsubstituted benzo[b]thiophene moiety favorable for activity. | nih.gov |
| Benzo[b]thiophene-2-carboxylic acid derivatives | M. tuberculosis H37Ra, MDR-MTB, M. bovis BCG | Inhibited growth of active and dormant mycobacteria. | nih.govajol.info |
| Isoxazoles bearing a benzo[b]thiophene nucleus | M. tuberculosis H37Rv | Screened for antitubercular activity. | nih.gov |
Antiprotozoal Activities (e.g., Trypanosoma brucei rhodesiense, Plasmodium falciparum)
Protozoal diseases such as African sleeping sickness and malaria continue to pose significant health challenges. High-throughput screening has identified a thiazolyl–benzothiophenamide as being active against Trypanosoma brucei, the parasite responsible for African sleeping sickness. nih.gov Further investigation of this scaffold against the clinically relevant T. b. rhodesiense identified a derivative as a suitable candidate for further study. nih.gov
In the context of malaria, quinoline-benzothiophene derivatives have been synthesized and found to be efficacious against the NF54 chloroquine-sensitive strain of Plasmodium falciparum in vitro. researchgate.net Additionally, bromo-benzothiophene carboxamide derivatives have been reported as potent inhibitors of Plasmodium asexual blood-stages both in vitro and in vivo. unifi.it These compounds were found to inhibit the Plasmodium falciparum enoyl-ACP reductase. manipal.edu
The isoxazole moiety has also been investigated for its antiprotozoal potential. A series of 3,4,5-trisubstituted isoxazoles were evaluated in vitro against Leishmania amazonensis and Trypanosoma cruzi, with some derivatives exhibiting a selective index greater than 10. up.ac.za The collective evidence of antiprotozoal activity from both the benzo[b]thiophene and isoxazole scaffolds suggests that their combination in "this compound" could yield compounds with valuable therapeutic potential against these parasitic diseases.
Table 6: Antiprotozoal Activity of Benzo[b]thiophene and Isoxazole Derivatives
| Compound Class | Protozoal Strain(s) | Key Findings | Reference |
|---|---|---|---|
| Thiazolyl–benzothiophenamides | Trypanosoma brucei rhodesiense | A derivative was identified as a suitable candidate for further investigation. | nih.gov |
| Quinoline-benzothiophene derivatives | Plasmodium falciparum (NF54 strain) | Found to be efficacious in an in vitro assay. | researchgate.net |
| Bromo-benzothiophene carboxamides | Plasmodium falciparum | Potent inhibitors of asexual blood-stages. | unifi.it |
| 3,4,5-Trisubstituted isoxazoles | Leishmania amazonensis, Trypanosoma cruzi | Some derivatives showed a selective index greater than 10. | up.ac.za |
Anti-inflammatory Properties and Related Enzyme Inhibition
The anti-inflammatory potential of benzo[b]thiophene-isoxazole derivatives is primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases and lipoxygenases.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) is a crucial enzyme in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain. nano-ntp.com There are two main isoforms, COX-1, which is constitutively expressed and involved in normal physiological functions, and COX-2, which is induced during inflammation. nano-ntp.com Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.
Research into isoxazole-based scaffolds has identified them as potential COX inhibitors. nih.gov For instance, certain 3,4-bis(4-methoxyphenyl)isoxazole derivatives have been found to be sub-micromolar selective COX-2 inhibitors. nih.gov While specific data for this compound is not extensively available, studies on analogous structures provide insight into their potential activity. For example, a series of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives demonstrated dual inhibition of 5-LOX and COX-1 with submicromolar IC50 values. nih.gov
| Compound Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone | Data not available | Sub-micromolar | Selective for COX-2 |
| 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives | Submicromolar | Data not available | - |
Other Inflammatory Pathway Modulations (e.g., 5-lipoxygenase)
5-Lipoxygenase (5-LOX) is another key enzyme in the arachidonic acid cascade, leading to the production of leukotrienes, which are potent inflammatory mediators. nih.gov Dual inhibition of both COX and 5-LOX pathways is a promising strategy for developing anti-inflammatory agents with a broader spectrum of activity and potentially improved safety profiles.
Studies have shown that some benzo[b]thiophene derivatives are effective 5-LOX inhibitors. A series of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives were evaluated for their dual 5-LOX/COX inhibitory activity, with some compounds showing promising results. nih.gov The isoxazole moiety itself has been incorporated into compounds that exhibit significant 5-LOX inhibitory activity. For example, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole has demonstrated notable inhibition of this enzyme. nih.gov
| Compound Derivative | 5-LOX IC50 (µM) |
|---|---|
| 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives | Submicromolar |
| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole | Significant inhibitory activity |
Neurological and Other Enzyme Inhibition Profiles
Beyond their anti-inflammatory potential, benzo[b]thiophene-isoxazole derivatives have been investigated for their ability to inhibit enzymes relevant to neurological disorders.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). Inhibitors of these enzymes are used in the symptomatic treatment of Alzheimer's disease. researchgate.net Several new heterocycles incorporating the benzo[b]thiophene motif have been synthesized and tested for their ability to inhibit AChE, with some analogues exhibiting IC50 values in the micromolar range. nih.gov
Specifically, benzo[b]thiophene-chalcone hybrids have been identified as inhibitors of both AChE and BChE. nih.gov For example, one such hybrid was found to be the best AChE inhibitor in its series with an IC50 of 62.10 µM, while another was the most potent BChE inhibitor with an IC50 of 24.35 µM. nih.gov
| Compound Derivative | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Benzo[b]thiophene-chalcone hybrid 1 | 62.10 | Data not available |
| Benzo[b]thiophene-chalcone hybrid 2 | Data not available | 24.35 |
| Benzo[b]thiophene analogues | 20.8 - 121.7 | Data not available |
Monoamine Oxidase (MAO-A, MAO-B) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. A series of benzo[b]thiophen-3-ol derivatives have been synthesized and investigated as potential human monoamine oxidase (hMAO) inhibitors, with most of these compounds showing high selectivity for the MAO-B isoform. nih.govnih.gov Some indanone derivatives with a structural resemblance have also shown good inhibitory profiles in the low micromolar range for hMAO-B. nih.govunich.it
| Compound Derivative | MAO-A Inhibition | MAO-B IC50 (µM) | Selectivity |
|---|---|---|---|
| Benzo[b]thiophen-3-ol derivatives | Less active | Low micromolar range | High for MAO-B |
| Indanone derivatives | Data not available | 0.0052 - 2.74 | Good for MAO-B |
Carbonic Anhydrase (hCA I, II, VII, XII) Isoenzyme Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com Certain CA isoforms, such as hCA IX and XII, are associated with tumorigenesis, making them targets for anticancer drug development. nih.gov Benzo[b]thiophene sulfonamide derivatives have been tested for their interaction with several CA isozymes. Unsubstituted sulfonamides of this class inhibited hCA I with inhibition constants in the range of 63-138 nM, hCA II with constants of 6.3-8.8 nM, and hCA IX with constants of 2.8-15 nM, demonstrating higher activity than some clinically used inhibitors. nih.gov
Isoxazole derivatives have also been investigated as carbonic anhydrase inhibitors. One study reported a synthesized isoxazole derivative with a thiophene (B33073) ring (compound AC2) as the most active against CA, with an IC50 of 112.3 ± 1.6 µM. nih.govresearchgate.net
| Compound Derivative | Target Isoenzyme | Inhibition Constant (Ki or IC50) |
|---|---|---|
| Benzo[b]thiophene sulfonamides | hCA I | 63-138 nM |
| hCA II | 6.3-8.8 nM | |
| hCA IX | 2.8-15 nM | |
| Isoxazole derivative with thiophene ring (AC2) | Carbonic Anhydrase | 112.3 ± 1.6 µM |
Structure Activity Relationship Sar Studies of 5 Benzo B Thiophen 3 Yl Isoxazol 3 Amine Derivatives
Scaffold Modifications and Isostere Replacement Strategies
The molecular architecture of 5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine presents multiple avenues for structural modification. These changes are designed to probe the steric, electronic, and hydrophobic requirements of the target's binding site. Strategies range from simple functional group alterations to more complex scaffold hopping and bioisosteric replacements. nih.govresearchgate.net
Modifications of the Benzo[b]thiophene Scaffold: The benzo[b]thiophene moiety is a key structural component, and its modification can significantly impact biological activity. Studies on related benzothiophene-containing compounds have shown that substitutions on the benzene (B151609) ring can modulate potency and selectivity. nih.gov For instance, introducing small alkyl or halogen substituents at the 5-, 6-, or 7-positions can alter lipophilicity and electronic distribution, potentially leading to improved interactions with target proteins. rsc.orgrsc.org Furthermore, oxidation of the thiophene (B33073) sulfur atom to a sulfoxide (B87167) or sulfone introduces a polar, hydrogen-bond accepting group, which can dramatically change the molecule's properties and binding modes, as seen in derivatives of dibenzo[b]thiophene. nih.gov
Modifications of the Isoxazole (B147169) Core: The isoxazole ring is a versatile five-membered heterocycle known to participate in various non-covalent interactions, including hydrogen bonding and π–π stacking. rsc.org Its substitution pattern is critical for activity. In derivatives of the subject compound, the 4-position of the isoxazole ring is unsubstituted and represents a prime location for introducing new functional groups to explore additional binding pockets. The 3-amine group is another key site for modification. Acylation or alkylation of this amine can influence hydrogen bonding capacity and introduce new vectors for interaction.
Isosteric Replacement and Scaffold Hopping: Bioisosteric replacement is a powerful strategy used to improve physicochemical properties, metabolic stability, or potency while retaining the primary binding interactions. nih.govresearchgate.net In the context of this compound derivatives, several isosteric replacements could be envisioned:
Benzo[b]thiophene Isosteres: The benzo[b]thiophene core could be replaced by other bicyclic aromatic systems such as benzofuran, indole, or benzothiazole (B30560) to assess the role of the sulfur atom and the ring system's electronics.
Isoxazole Isosteres: The isoxazole ring could be swapped for other five-membered heterocycles like pyrazole, oxadiazole, or 1,2,3-triazole. nih.gov These changes maintain a similar spatial arrangement of substituents while altering electronic properties and hydrogen bonding patterns. researchgate.net
Scaffold Hopping: A more drastic approach, scaffold hopping, involves replacing the entire benzo[b]thiophene-isoxazole framework with a chemically novel scaffold that maintains the original molecule's key pharmacophoric features. researchgate.net This can lead to the discovery of entirely new chemical series with improved drug-like properties.
Correlation of Structural Features with Specific Receptor/Enzyme Binding Affinities
The ultimate goal of the modifications described above is to establish a clear correlation between specific structural features and the compound's affinity for a biological target. While specific binding data for derivatives of this compound are not extensively published, SAR trends from structurally related benzothiophene (B83047) and isoxazole derivatives provide valuable predictive insights.
SAR of Benzo[b]thiophene-Chalcone Hybrids as Cholinesterase Inhibitors: Studies on 3-benzoylbenzothiophenes, which are hybrids of benzothiophene and chalcone, reveal important SAR for enzyme inhibition. nih.gov The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is highly dependent on the substitution pattern of the benzoyl moiety attached at the 3-position of the benzothiophene.
For instance, analysis of a series of these compounds showed that substitutions on the phenyl ring of the benzoyl group significantly influenced potency. Compound 5f , with a fluorine atom at the para-position, was the most effective AChE inhibitor in its series, whereas compound 5h , with an amino group at the para-position, was the best BChE inhibitor. nih.gov This suggests that electronic and steric factors play distinct roles in binding to the active sites of these two related enzymes. The preference for smaller groups on the benzoyl substituent for AChE activity was explained by potential steric hindrance within the enzyme's binding pocket. nih.gov
| Compound | Substituent (R) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
|---|---|---|---|
| 5f | 4-F | 62.10 | > 100 |
| 5h | 4-NH₂ | > 100 | 24.35 |
| 5i | 4-OH | > 100 | 59.60 |
| Galantamine (Reference) | 1.60 | 28.08 |
SAR of Isoxazole Derivatives as Carbonic Anhydrase Inhibitors: The influence of substituents on the isoxazole ring is evident in studies of derivatives targeting the enzyme carbonic anhydrase (CA). In one series, the inhibitory activity was found to be highly dependent on the nature of the aromatic ring attached to the isoxazole core. acs.orgnih.gov
The most active compound in the series, AC2 , featured a five-membered thiophene ring, highlighting that heterocyclic substituents can be more effective than simple phenyl rings. acs.org The second most active compound, AC3 , which contained a phenyl ring with ethoxy and hydroxyl groups, demonstrated that specific substitution patterns are crucial for activity. acs.org These findings underscore the importance of the electronic and steric profile of substituents on the isoxazole scaffold for achieving potent enzyme inhibition.
| Compound | Aromatic Substituent | CA IC₅₀ (µM) |
|---|---|---|
| AC2 | Thiophene | 112.3 |
| AC3 | 3-ethoxy-4-hydroxyphenyl | 228.4 |
| Standard Inhibitor | 18.6 |
SAR of Dibenzothiophene Derivatives as α7-nAChR Ligands: Further illustrating the impact of scaffold modification, a series of dibenzo[b]thiophene 5,5-dioxide derivatives showed high binding affinity for α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChRs). nih.gov The introduction of the 5,5-dioxide feature was a critical modification. Within this series, subtle changes, such as the position and nature of halogen substituents, led to significant differences in binding affinity (Ki). Compound 7a , featuring a fluorine atom, displayed a sub-nanomolar Ki value of 0.4 nM, indicating extremely high affinity for the receptor. nih.gov This demonstrates how fine-tuning the electronic properties of the core scaffold can yield highly potent and selective ligands.
| Compound | Modification | α7-nAChR Kᵢ (nM) |
|---|---|---|
| 7a | Fluorine substituent | 0.4 |
| 7c | Different fluorine position | 1.3 |
Mechanistic Insights and Molecular Target Elucidation
Computational Approaches to Ligand-Target Interactions
Computational methods, such as molecular docking, are instrumental in predicting how "5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine" and its analogs bind to their protein targets. These studies provide valuable insights into the binding modes, key interacting residues, and conformational changes that occur upon ligand binding.
Molecular Docking Studies for Binding Mode Prediction
Molecular docking simulations have been employed to predict the binding orientation of "this compound" derivatives within the active sites of various kinases. For instance, studies have shown that these compounds can act as type I kinase inhibitors, binding to the ATP-binding site in the DFG-in conformation. The isoxazole (B147169) core, a common feature in many kinase inhibitors, plays a significant role in establishing key interactions.
Identification of Key Amino Acid Residues for Interaction
Through molecular docking, specific amino acid residues crucial for the interaction with "this compound" derivatives have been identified. Hydrogen bonds are frequently observed between the isoxazole amine group and the hinge region of the kinase. For example, in studies involving p38α, a hydrogen bond is predicted between the isoxazole amine and the backbone carbonyl of Met109. Additionally, hydrophobic interactions between the benzothiophene (B83047) moiety and non-polar residues within the active site contribute significantly to the binding affinity.
Conformational Analysis of Ligand-Protein Complexes
Conformational analysis of the ligand-protein complexes reveals how the flexibility of both the ligand and the protein influences binding. The benzothiophene group can adopt various orientations to fit into the hydrophobic pocket of the kinase active site. The stability of these complexes is often assessed using molecular dynamics simulations, which can provide a more dynamic picture of the interactions over time.
Biochemical and Cellular Assays for Target Validation
While computational studies offer predictive insights, biochemical and cellular assays are essential for validating these predictions and confirming the biological activity of "this compound" and its derivatives.
In Vitro Enzyme Inhibition Kinetics and Selectivity Studies
In vitro enzyme assays are performed to determine the inhibitory potency of these compounds against their target kinases. These assays measure the IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, derivatives of "this compound" have been evaluated for their inhibitory activity against a panel of kinases, demonstrating varying degrees of potency and selectivity.
Computational Chemistry and Cheminformatics in the Discovery of Benzo B Thiophene Isoxazole Compounds
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of molecules like 5-(benzo[b]thiophen-3-yl)isoxazol-3-amine. Methods such as Density Functional Theory (DFT) are employed to determine molecular geometry, electronic structure, and reactivity descriptors. epstem.net These calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for predicting how the molecule will interact with biological targets. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. chemijournal.com
For the broader class of benzo[b]thiophene derivatives, quantum-chemical calculations have been used to estimate the thermodynamic stabilities of different isomers and tautomers. researchgate.net Such studies help in understanding the formation of the thiophene (B33073) ring and predicting the most probable reaction pathways. researchgate.net By analyzing the distribution of electron density and electrostatic potential maps, researchers can identify regions of the molecule that are likely to engage in hydrogen bonding or other non-covalent interactions, which are critical for ligand-receptor binding. epstem.net These theoretical calculations are often correlated with experimental data, such as infrared spectra, to validate the computational models. epstem.netchemijournal.com
Table 1: Representative Quantum Chemical Descriptors and Their Significance This table is illustrative and based on general principles of quantum chemical calculations applied to heterocyclic compounds.
| Descriptor | Significance in Drug Discovery |
|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates the ability to donate electrons; important for reaction mechanisms and charge-transfer interactions. |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the ability to accept electrons; relevant for interactions with electron-rich biological targets. |
| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Molecular Electrostatic Potential (MEP) | Maps charge distributions to predict sites for electrophilic and nucleophilic attack, guiding understanding of intermolecular interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build statistical models that correlate the chemical structure of compounds with their biological activity. nih.govlaccei.org For derivatives of benzo[b]thiophene, QSAR studies have been successfully developed to predict activities such as radical scavenging. core.ac.ukipb.pt These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to build a mathematical equation capable of predicting the activity of new, untested compounds. nih.gov
In a typical QSAR study on benzo[b]thiophene derivatives, a series of compounds with known activities is used to train the model. ipb.pt Descriptors can range from simple 1D properties like molecular weight to complex 3D properties derived from the molecule's conformation. nih.gov For instance, a QSAR model for di(hetero)arylamine derivatives of benzo[b]thiophene used Radial Distribution Function (RDF) and 2D-autocorrelation descriptors to successfully predict their radical scavenging activity. nih.gov The robustness of these models is validated through internal and external cross-validation techniques to ensure their predictive power. nih.gov The ultimate goal of QSAR is to guide the synthesis of new derivatives with enhanced biological activity. ipb.pt
Table 2: Key Molecular Descriptors Used in QSAR Models for Benzo[b]thiophene Analogs Based on a study of di(hetero)arylamines derivatives of benzo[b]thiophenes. nih.gov
| Descriptor Class | Example Descriptor | Physicochemical Interpretation |
|---|---|---|
| RDF (Radial Distribution Function) | RDF020e / RDF045e | Relates the presence of electronegative atoms at specific distances from the molecule's center to its activity. |
| 2D-Autocorrelation | GATS8p / MATS5e | Associates pairs of atoms with high polarizability or electronegativity at specific topological distances with biological activity. |
Virtual Screening and Ligand-Based/Structure-Based Drug Design Approaches
Virtual screening (VS) is a powerful computational method for identifying promising drug candidates from large compound libraries. nih.gov This can be done through two main approaches: ligand-based and structure-based design.
Ligand-based virtual screening (LBVS) is employed when the 3D structure of the biological target is unknown. This method relies on the principle that molecules with similar structures or properties often exhibit similar biological activities. nih.gov Pharmacophore modeling is a key LBVS technique, where a model is constructed based on the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) of known active molecules. researchgate.net This pharmacophore model is then used as a 3D query to search databases for new compounds that match these features. researchgate.net
Structure-based drug design (SBDD) is used when the 3D structure of the target protein is available. Molecular docking is the most common SBDD technique, where candidate molecules are computationally placed into the active site of the target protein to predict their binding orientation and affinity. nih.gov For benzo[b]thiophene derivatives, docking studies have been instrumental in understanding their binding modes with targets like monoamine oxidase (MAO), helping to explain their inhibitory activity and guiding the design of more potent inhibitors. researchgate.net The binding affinity is often evaluated using scoring functions, and the stability of the predicted ligand-target complex can be further assessed using more computationally intensive methods like molecular dynamics (MD) simulations. nih.gov
Computational Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties early in the drug discovery process is crucial to avoid late-stage failures. researchgate.net In silico models are widely used to estimate these pharmacokinetic properties based on a molecule's structure. niscpr.res.in For compounds in the benzo[b]thiophene and isoxazole (B147169) families, computational tools can predict key drug-like properties without the need for initial experimental testing. nih.govmdpi.com
These predictive models often rely on established rules and filters, such as Lipinski's Rule of Five, which assesses oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Other rules like the Veber and Egan rules provide additional criteria for good bioavailability and intestinal absorption. mdpi.comnih.gov Software platforms can calculate a wide range of physicochemical descriptors and predict properties like aqueous solubility, blood-brain barrier penetration, and potential interactions with metabolic enzymes. mdpi.com This allows chemists to prioritize compounds that are not only potent but also possess favorable pharmacokinetic profiles, increasing the likelihood of developing a successful drug candidate. researchgate.net
Table 3: Common In Silico ADME Parameters and Drug-Likeness Filters This table presents generally accepted rules used in computational ADME prediction. mdpi.com
| Rule/Filter | Key Parameters Considered | Purpose |
|---|---|---|
| Lipinski's Rule of Five | Molecular Weight (MW ≤ 500), LogP (≤ 5), H-bond donors (≤ 5), H-bond acceptors (≤ 10) | Predicts potential for good oral absorption and intestinal permeability. |
| Ghose Filter | MW (160-480), LogP (-0.4 to 5.6), Molar Refractivity (40-130), Atom Count (20-70) | Defines a range for drug-like properties based on known drugs. |
| Veber Rule | Polar Surface Area (PSA ≤ 140 Ų), Rotatable Bonds (≤ 10) | Predicts good oral bioavailability, particularly in rats. |
| Egan Rule | LogP (≤ 5.88), TPSA (≤ 131.6 Ų) | Focuses on predicting good human intestinal absorption. |
Future Perspectives and Research Directions for 5 Benzo B Thiophen 3 Yl Isoxazol 3 Amine Research
Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity
Future research will likely focus on the rational design and synthesis of advanced analogues of 5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine to improve its potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be pivotal in guiding the modification of this scaffold. dundee.ac.ukresearchgate.net Key areas for synthetic modification could include:
Substitution on the Benzothiophene (B83047) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the benzene (B151609) portion of the benzothiophene ring can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with target proteins.
Modification of the Isoxazole (B147169) Ring: Altering the substituents on the isoxazole ring can influence the compound's binding affinity and selectivity. For instance, the amine group at the 3-position is a key site for modification to generate novel carboxamides or other derivatives.
Exploring Different Linkages: While the current compound has a direct linkage between the benzothiophene and isoxazole rings, introducing flexible or rigid linkers could optimize the spatial orientation of the two heterocyclic systems for better target engagement.
Interactive Data Table: Potential Substitutions and Their Predicted Effects
| Modification Site | Substituent | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| Benzothiophene Ring | Electron-withdrawing groups (e.g., -NO2, -CF3) | May enhance anticancer activity | Increased electrophilicity can lead to better interaction with nucleophilic residues in enzyme active sites. nih.gov |
| Benzothiophene Ring | Electron-donating groups (e.g., -OCH3, -CH3) | Could improve antioxidant properties | Increased electron density may enhance radical scavenging capabilities. researchgate.net |
| Isoxazole Amine Group | Acylation to form amides | Potential for improved selectivity and potency | Amide derivatives can form additional hydrogen bonds with target proteins. |
Exploration of Novel Therapeutic Applications Beyond Current Scope
The benzothiophene and isoxazole nuclei are known to exhibit a broad range of biological activities. nih.govresearchgate.net While initial studies might focus on a specific therapeutic area, future research should explore the potential of this compound and its analogues in other diseases.
Anticancer Therapies: Many benzothiophene and isoxazole derivatives have shown potent anticancer activity. nih.govresearchgate.net Future studies could investigate the efficacy of these compounds against various cancer cell lines and explore their mechanisms of action, such as inhibition of protein kinases or tubulin polymerization. nih.gov
Neurodegenerative Diseases: The neuroprotective potential of this scaffold warrants investigation. Compounds that can modulate targets like monoamine oxidase or other enzymes implicated in neurodegeneration could be of significant interest.
Infectious Diseases: The antimicrobial and antifungal properties of isoxazole and benzothiophene derivatives are well-documented. nih.govwisdomlib.org New analogues could be screened for activity against drug-resistant strains of bacteria and fungi.
Inflammatory Disorders: The anti-inflammatory potential of these compounds could be explored by investigating their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes. wisdomlib.org
Development of Innovative and Sustainable Synthetic Pathways
The development of green and sustainable synthetic methods is a growing priority in medicinal chemistry. nih.gov Future research should focus on developing eco-friendly synthetic routes for this compound and its derivatives.
Metal-Free Synthesis: Many traditional methods for synthesizing heterocyclic compounds rely on metal catalysts, which can be toxic and expensive. nih.gov The development of metal-free synthetic routes for isoxazoles is an active area of research. nih.govresearchgate.net
One-Pot Reactions: Designing one-pot, multi-component reactions can improve efficiency, reduce waste, and simplify purification processes. mdpi.com
Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids can significantly reduce the environmental impact of the synthesis. mdpi.comrsc.org
Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov
Strategies for Overcoming Drug Resistance Mechanisms through Scaffold Modification
Drug resistance is a major challenge in the treatment of cancer and infectious diseases. figshare.commdpi.com The this compound scaffold can be modified to develop compounds that can overcome existing resistance mechanisms.
Targeting Resistant Proteins: Analogues can be designed to bind to mutated forms of target proteins that are responsible for drug resistance.
Inhibiting Efflux Pumps: Some cancer cells and microbes develop resistance by overexpressing efflux pumps that expel drugs from the cell. nih.gov Novel derivatives could be designed to inhibit these pumps or to be poor substrates for them.
Multi-Targeting Ligands: Designing compounds that can simultaneously inhibit multiple biological targets could reduce the likelihood of resistance developing.
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs could be a promising strategy to combat resistance. For instance, some benzothiophene analogues have been shown to overcome P-glycoprotein-mediated resistance in cancer cells. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. nih.govmdpi.com These computational tools can be applied to the design and optimization of this compound derivatives.
Predictive Modeling: AI algorithms can be trained on existing SAR data to predict the biological activity of novel, untested analogues, allowing researchers to prioritize the synthesis of the most promising compounds. frontiersin.org
De Novo Drug Design: Generative AI models can design novel molecular structures with desired pharmacological properties from scratch.
Virtual Screening: ML models can be used to screen large virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.gov
ADMET Prediction: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the drug development process.
Q & A
Q. What are the common synthetic routes for preparing 5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine, and how can reaction conditions be optimized for yield?
Methodological Answer: A typical synthesis involves condensation reactions between benzo[b]thiophene derivatives and isoxazole precursors. For example, Knoevenagel condensation using aldehydes (e.g., 2-fluorobenzaldehyde) and ketones (e.g., benzo[b]thiophen-3-yl ethanone) in methanol with KOH as a base, followed by reflux for 24 hours. Purification via silica gel column chromatography (eluting with CH₂Cl₂/EtOH) improves yields (~70–85%). Optimization includes adjusting solvent polarity, reaction time, and stoichiometric ratios of reagents .
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer: Characterization relies on:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and isoxazole carbons (δ 95–110 ppm). DMSO-d₆ is preferred for solubility .
- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~3100 cm⁻¹ (N-H bend) confirm the isoxazole-amine moiety .
- HRMS : Accurate mass determination (e.g., [M+H]+ calculated vs. observed) validates molecular formula .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
Methodological Answer: Recrystallization (ethanol or methanol) removes impurities. For complex mixtures, column chromatography with silica gel (gradient elution: hexane/ethyl acetate) achieves high purity (>95%). TLC (silica gel 60 F₂₅₄) with iodine visualization monitors reaction progress .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during characterization of derivatives?
Methodological Answer: Discrepancies (e.g., unexpected NMR peaks) may arise from tautomerism or impurities. Use:
Q. How does the structural conformation of this compound influence its biological activity as an HDAC6 inhibitor?
Methodological Answer: Crystal structures of related compounds (e.g., tetrazole analogs) reveal dihedral angles between the benzo[b]thiophene and heterocyclic rings (e.g., 60–88°), which affect HDAC6 binding. Substituents on the isoxazole ring modulate hydrophobicity and hydrogen bonding with catalytic zinc ions in HDAC6 .
Q. What computational approaches predict the binding affinity of this compound with HDAC6?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) using HDAC6 crystal structures (PDB: 5EDU) identifies key interactions. Parameters include:
Q. How can crystallographic data improve the design of this compound analogs?
Methodological Answer: X-ray structures (e.g., tetrazole analogs) highlight intermolecular interactions (N-H···N hydrogen bonds) and packing motifs. Adjusting methoxy or fluorine substituents on phenyl rings alters dihedral angles and crystal lattice stability, enhancing solubility or bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
